amino]-1-ethanol CAS No. 1183030-95-6](/img/structure/B1525121.png)
2-[[5-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanol
Übersicht
Beschreibung
2-[[5-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanol, also known as 2-amino-5-methyl-2-pyridin-1-ethanol or 2-AMP-E, is an organic compound used in many scientific research applications. It is a colorless, crystalline solid that is soluble in water. 2-AMP-E is a versatile compound used in a variety of laboratory experiments and research applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Heterocycle Formation
Pyridine-Based Heterocycles : The compound was used as a starting material in the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles. This process involved the formation of different pyridothienopyrimidine derivatives through various cyclization reactions under specific conditions (El-Kashef et al., 2010).
Use in Polymer Chemistry as a Protecting Group
Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid (MAA). It can be selectively removed post-polymerization, either chemically under alkaline conditions or thermally, while maintaining stability under acidic conditions and resistance to catalytic hydrogenolysis (Elladiou & Patrickios, 2012).
In Peptide Chemistry
Carboxyl-Protecting Group : The 2-(diphenylphosphino)ethyl group (DPPE) has been used for carboxyl-protection of amino acids or peptides, demonstrating stability under standard conditions for peptide synthesis and allowing deprotection under mild conditions (Chantreux et al., 1984).
In Coordination Chemistry
Cadmium Chloride Complex Formation : The compound was used in the synthesis of a novel imidazo[1,5-a]pyridine derivative, which was then used to form a cadmium chloride complex. This complex was characterized through various methods including crystallography and spectroscopy, revealing a distorted square pyramidal geometry around the cadmium atom (Hakimi et al., 2012).
In Medicinal Chemistry
Modification for Receptor Responsiveness : Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, which involves adding various alkyl groups, demonstrated changes in sympathomimetic activity. This has implications for the differentiation and understanding of β-receptor populations (Lands et al., 1967).
These applications highlight the versatility of 2-[5-(Aminomethyl)-2-pyridinylamino]-1-ethanol in various fields of scientific research, particularly in chemistry and pharmacology. The compound's role ranges from facilitating the synthesis of complex heterocycles to serving as a protecting group in polymer chemistry, illustrating its significance in advancing scientific inquiry and application.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[[5-(aminomethyl)pyridin-2-yl]-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13(5-6-14)10-4-3-9(7-11)8-12-10/h3-4,8,14H,2,5-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHMHWQVXUJFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



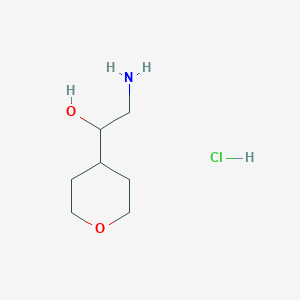
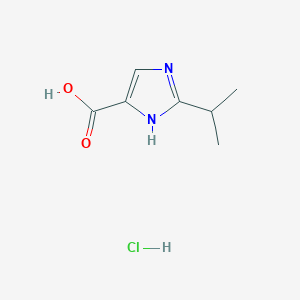
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine](/img/structure/B1525040.png)



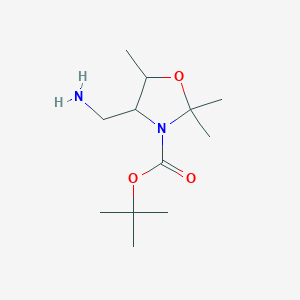

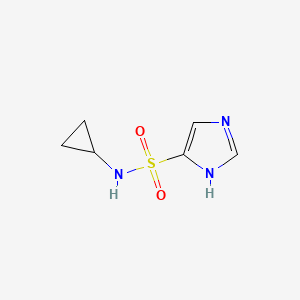

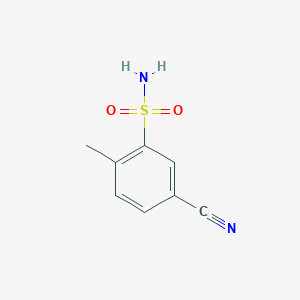
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)

![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)